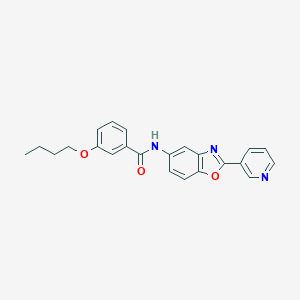![molecular formula C22H20N4O3S2 B278644 1-(4-methylphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide](/img/structure/B278644.png)
1-(4-methylphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. This compound is a member of the thiadiazole family and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(4-methylphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as topoisomerase II and carbonic anhydrase IX, which are involved in tumor growth and progression. Additionally, this compound has been shown to inhibit the activity of beta-secretase, an enzyme involved in the production of beta-amyloid protein in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. In Alzheimer's disease, this compound has been shown to inhibit the aggregation of beta-amyloid protein, which is believed to play a role in the development of the disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-methylphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide in lab experiments include its potential applications in medicine, particularly in the treatment of cancer and Alzheimer's disease. Additionally, this compound has been shown to have a high degree of selectivity for certain enzymes, making it a potentially useful tool for studying the role of these enzymes in disease. However, the limitations of using this compound in lab experiments include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1-(4-methylphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide. One area of research is the development of more efficient synthesis methods for this compound, which could make it more accessible for use in medicine. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in treating cancer and Alzheimer's disease. Finally, research is needed to explore the potential use of this compound in other areas of medicine, such as infectious diseases and autoimmune disorders.
Synthesemethoden
The synthesis of 1-(4-methylphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide involves the reaction of 4-methylphenylhydrazine with ethyl 2-bromoacetate to form 1-(4-methylphenyl)pyrrolidine-2,5-dione. This intermediate is then reacted with thiosemicarbazide to form the thiadiazole ring, followed by reaction with 2-bromo-1-phenylethanol to introduce the phenyl ethyl thioether group. The final step involves the reaction of the intermediate with carboxylic acid to form the desired compound.
Wissenschaftliche Forschungsanwendungen
1-(4-methylphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide has been studied for its potential applications in medicine. It has been shown to have antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid protein, a hallmark of the disease.
Eigenschaften
Molekularformel |
C22H20N4O3S2 |
|---|---|
Molekulargewicht |
452.6 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-5-oxo-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H20N4O3S2/c1-14-7-9-17(10-8-14)26-12-16(11-19(26)28)20(29)23-21-24-25-22(31-21)30-13-18(27)15-5-3-2-4-6-15/h2-10,16H,11-13H2,1H3,(H,23,24,29) |
InChI-Schlüssel |
PBUFAKYNUBKECV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(acetylamino)-2-methylphenyl]-2-furamide](/img/structure/B278562.png)
![N-{2-methyl-4-[(3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B278563.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B278564.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B278566.png)
![N-[4-(benzoylamino)-2-methylphenyl]-2-furamide](/img/structure/B278567.png)
![Methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278570.png)
![N-[4-(benzoylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B278573.png)
![2-chloro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B278574.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide](/img/structure/B278577.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B278579.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B278583.png)

![N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide](/img/structure/B278587.png)
